molecular formula C8H9NO2 B12819436 (R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol

(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol

Cat. No.: B12819436
M. Wt: 151.16 g/mol
InChI Key: JLLHURQFNKRLRE-SSDOTTSWSA-N
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Description

®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce more saturated pyran derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine

In medicine, ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is being investigated for its potential therapeutic applications. It has shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry

Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4R)-3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol

InChI

InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m1/s1

InChI Key

JLLHURQFNKRLRE-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1O)C=NC=C2

Canonical SMILES

C1COC2=C(C1O)C=NC=C2

Origin of Product

United States

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